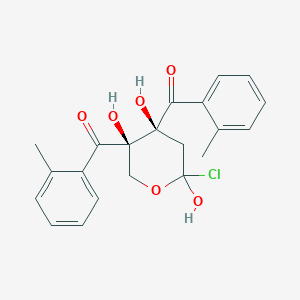
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Overview
Description
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring with multiple hydroxyl groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetrahydropyran derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The final step involves the attachment of o-tolylmethanone groups under specific conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of advanced techniques such as microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or convert carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dechlorinated derivatives.
Scientific Research Applications
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4,6-Trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloro-3,4-dihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone):
Uniqueness
The presence of both chlorine and multiple hydroxyl groups in ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) makes it unique compared to similar compounds. This combination of functional groups allows for a broader range of chemical reactions and applications, enhancing its versatility in research and industry.
Properties
IUPAC Name |
[(4S,5R)-2-chloro-2,4,5-trihydroxy-5-(2-methylbenzoyl)oxan-4-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-13-7-3-5-9-15(13)17(23)19(25)11-21(22,27)28-12-20(19,26)18(24)16-10-6-4-8-14(16)2/h3-10,25-27H,11-12H2,1-2H3/t19-,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQKTDHYFKUPLV-PDYHCXRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CC(OCC2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@@]2(CC(OC[C@@]2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



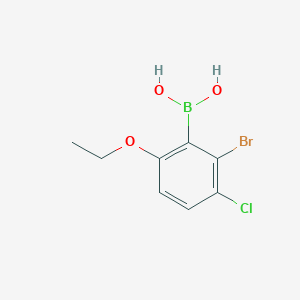
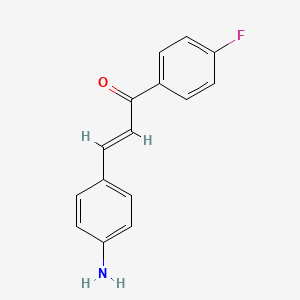
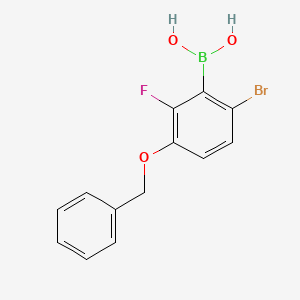
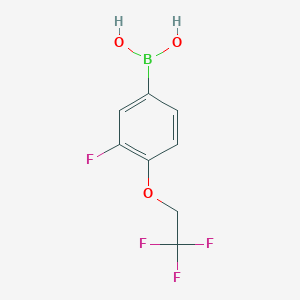
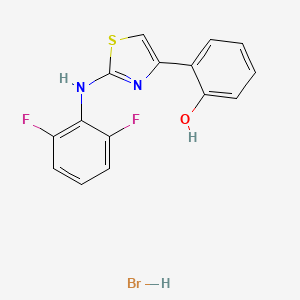



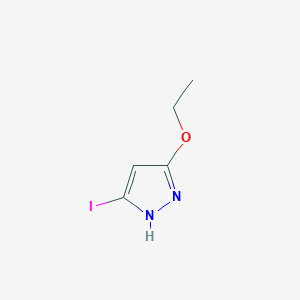
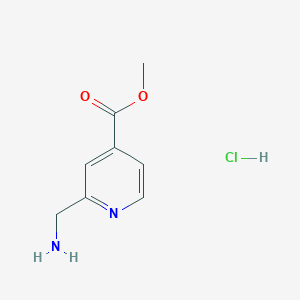
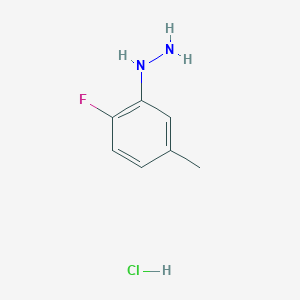
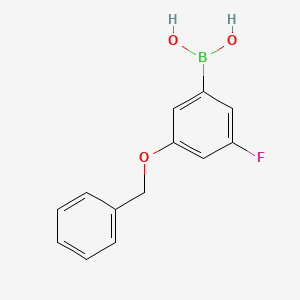
![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)
